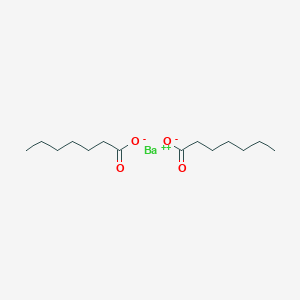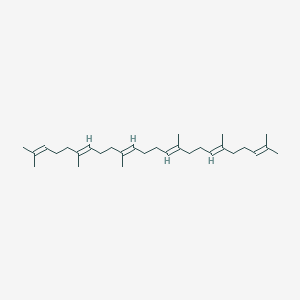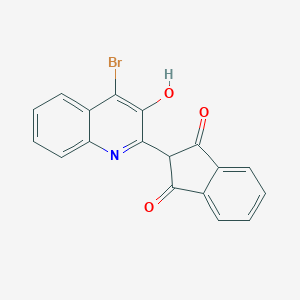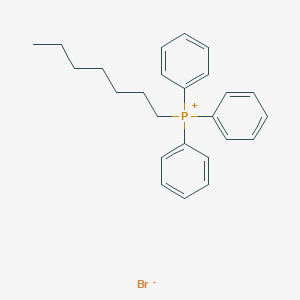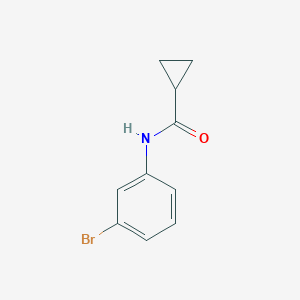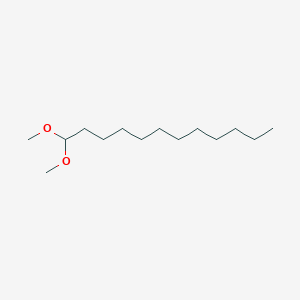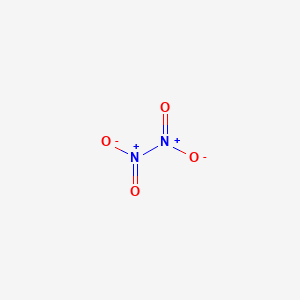
Phosphorothioate
Übersicht
Beschreibung
Phosphorothioate is a type of chemical compound that contains a sulfur atom in place of an oxygen atom in the phosphate group. This modification confers unique properties to the molecule, making it useful in a variety of scientific research applications.
Wirkmechanismus
The mechanism of action of phosphorothioate depends on the specific application. In DNA sequencing, the sulfur atom in the phosphate group of the nucleotide protects the DNA from exonucleases by forming a stable sulfur-oxygen bond with the enzyme. In gene editing, the phosphorothioate-modified oligonucleotide binds to the complementary DNA strand and induces a site-specific mutation by interfering with the normal DNA replication process. In RNA interference, the phosphorothioate-modified siRNA binds to the complementary mRNA and induces its degradation by the RNA-induced silencing complex.
Biochemische Und Physiologische Effekte
Phosphorothioate has been shown to have a variety of biochemical and physiological effects, including altered protein binding, altered gene expression, and altered immune response. The sulfur atom in the phosphate group of the nucleotide can alter the charge and shape of the molecule, affecting its interaction with proteins and other molecules. Phosphorothioate-modified oligonucleotides have been shown to alter gene expression by inducing site-specific mutations or interfering with the normal DNA replication process. Phosphorothioate-modified siRNAs have been shown to alter the immune response by inducing the degradation of specific mRNAs.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphorothioate has several advantages for use in lab experiments, including increased stability, improved specificity, and increased resistance to nuclease degradation. However, there are also several limitations to its use, including increased cost, decreased efficiency, and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on phosphorothioate, including the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. One potential application is the use of phosphorothioate-modified oligonucleotides for the treatment of genetic diseases, such as cystic fibrosis and Huntington's disease. Another potential application is the use of phosphorothioate-modified siRNAs for the treatment of viral infections, such as HIV and hepatitis C.
Conclusion:
Phosphorothioate is a versatile chemical compound that has a variety of scientific research applications. Its unique properties, including increased stability and resistance to nuclease degradation, make it useful for a variety of experiments. However, there are also limitations to its use, including increased cost and potential off-target effects. Future research on phosphorothioate will likely focus on the development of new synthesis methods and the exploration of new applications, such as the treatment of genetic diseases and viral infections.
Wissenschaftliche Forschungsanwendungen
Phosphorothioate has been used in a variety of scientific research applications, including DNA sequencing, gene editing, and RNA interference. In DNA sequencing, phosphorothioate-modified nucleotides are used to protect the DNA from degradation by exonucleases, allowing for more accurate sequencing. In gene editing, phosphorothioate-modified oligonucleotides are used to induce site-specific mutations in the DNA. In RNA interference, phosphorothioate-modified siRNAs are used to silence specific genes.
Eigenschaften
CAS-Nummer |
15181-41-6 |
|---|---|
Produktname |
Phosphorothioate |
Molekularformel |
O3PS-3 |
Molekulargewicht |
111.04 g/mol |
IUPAC-Name |
thiophosphate |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3 |
InChI-Schlüssel |
RYYWUUFWQRZTIU-UHFFFAOYSA-K |
SMILES |
[O-]P(=S)([O-])[O-] |
Kanonische SMILES |
[O-]P(=S)([O-])[O-] |
Andere CAS-Nummern |
15181-41-6 |
Synonyme |
diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


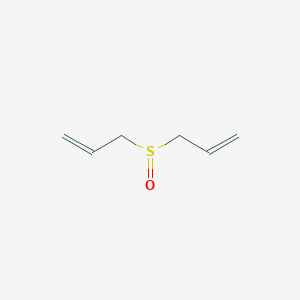
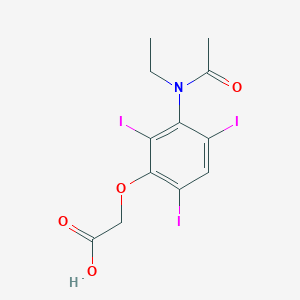
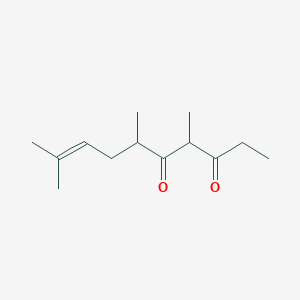
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)
